2,5-Bis(trifluoromethyl)pyridine
Overview
Description
2,5-Bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring at the 2 and 5 positions. This compound is known for its unique physicochemical properties, which are largely attributed to the electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other industrial chemicals .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests, suggesting they may affect pathways related to pest metabolism or survival .
Result of Action
It’s known that trifluoromethylpyridine derivatives have shown efficacy in the protection of crops from pests, suggesting they may have effects on pest cells or molecules .
Action Environment
Given its use in agrochemicals, it’s likely that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2,5-Bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The compound’s trifluoromethyl groups and pyridine ring contribute to its high reactivity and ability to form stable complexes with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their activity, thereby affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic markers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant physiological changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which may further participate in secondary biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been a subject of extensive research, particularly in the context of drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution and bioavailability, affecting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its interaction with organelle-specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the direct fluorination of 2,5-dichloromethylpyridine using a fluorinating agent such as sulfur tetrafluoride. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and catalysts to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing trifluoromethyl groups make the pyridine ring more susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-deficient pyridine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while electrophilic addition can produce halogenated derivatives .
Scientific Research Applications
2,5-Bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
2,3,5-Trifluoromethylpyridine: Contains three trifluoromethyl groups, offering different reactivity and applications.
2,4-Bis(trifluoromethyl)pyridine: Similar structure but with trifluoromethyl groups at different positions, affecting its chemical properties and reactivity.
Uniqueness: 2,5-Bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its reactivity and applications. The 2 and 5 positions on the pyridine ring create a distinct electronic environment, making this compound particularly valuable in certain synthetic and industrial processes .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-2-5(14-3-4)7(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVOBLWLJDHPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555999 | |
Record name | 2,5-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20857-44-7 | |
Record name | 2,5-Bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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